



# **Application Notes and Protocols for Non-Invasive Imaging in NASH Progression**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Nonalcoholic Steatohepatitis (NASH), a progressive form of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), is characterized by hepatic steatosis, inflammation, and varying degrees of fibrosis. The monitoring of NASH progression is critical for clinical management and the development of new therapeutics. While liver biopsy remains the gold standard for diagnosis, its invasive nature, cost, and potential for sampling error limit its use for longitudinal monitoring.[1] This has driven the development and validation of non-invasive imaging techniques that provide quantitative biomarkers for assessing the key pathological features of NASH.

These application notes provide an overview and detailed protocols for three leading non-invasive imaging modalities used in both clinical and preclinical settings to monitor NASH progression:

- Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF) for quantifying hepatic steatosis.
- Magnetic Resonance Elastography (MRE) for staging liver fibrosis.
- Vibration-Controlled Transient Elastography (VCTE) with Controlled Attenuation Parameter (CAP) for assessing liver fibrosis and steatosis.



# Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) Application Note

Principle: MRI-PDFF is a quantitative imaging biomarker that precisely measures the fraction of mobile protons attributable to fat within a given voxel of tissue.[2] By acquiring multiple echoes at different echo times, the technique can separate the signals from water and fat protons, which have slightly different resonant frequencies (chemical shift).[3] This allows for the calculation of a PDFF map, which represents the percentage of fat throughout the entire liver, expressed as a value from 0-100%.[2]

Application in NASH: MRI-PDFF is the most accurate and reproducible non-invasive method for quantifying hepatic steatosis.[4] It is increasingly used in clinical trials as a primary or secondary endpoint to assess treatment response, as a significant reduction in liver fat is a key therapeutic goal.[2] A relative reduction of 30% or more in MRI-PDFF is associated with histologic response in NASH. It is also valuable for patient selection and stratification in clinical trials.[2]

## Advantages:

- High Accuracy and Reproducibility: Provides a precise, continuous measurement of liver fat.
   [2]
- Whole Liver Assessment: Overcomes the sampling error inherent in liver biopsy by evaluating the entire liver volume.[2]
- Standardization: The technique is becoming increasingly standardized across different MRI platforms.

### Limitations:

- Does Not Measure Inflammation or Fibrosis: MRI-PDFF is specific to steatosis and cannot assess other key features of NASH.[2]
- Cost and Accessibility: MRI is more expensive and less accessible than ultrasound-based methods.



 Confounders: Severe hepatic iron overload can interfere with the accuracy of some MRI-PDFF sequences.[3]

# **Quantitative Data Summary: MRI-PDFF for Steatosis Grading**

The following table summarizes the performance of MRI-PDFF for grading hepatic steatosis, using histology as the reference standard.

| Steatosis Grade<br>(Histology) | Corresponding MRI-PDFF (%)[3][5] | Diagnostic Performance<br>(AUROC) for detecting ≥<br>Grade[4] |
|--------------------------------|----------------------------------|---------------------------------------------------------------|
| S0 (<5% hepatocytes)           | < 5.2 - 6.0%                     | -                                                             |
| S1 (Mild: 5-33%)               | 6.0 - 17.0%                      | ≥ S1: 0.89 - 0.99                                             |
| S2 (Moderate: 34-66%)          | 17.1 - 22.0%                     | ≥ S2: 0.85 - 0.96                                             |
| S3 (Severe: >66%)              | > 22.1%                          | ≥ S3: 0.81 - 0.97                                             |

# Experimental Protocol: Clinical MRI-PDFF for Hepatic Steatosis

- 1. Patient Preparation:
- Patients should fast for at least 4 hours prior to the MRI scan to reduce physiological variability in liver fat and blood flow.
- 2. Equipment:
- 1.5T or 3.0T MRI scanner (e.g., Siemens, GE, Philips) equipped with a torso phased-array coil.
- Chemical shift-encoded (CSE) MRI sequence with multi-echo gradient-recalled echo (GRE) acquisition. Commercial names include IDEAL-IQ (GE), LiverLab/Dixon Quant (Siemens), and mDixon Quant (Philips).



## 3. Image Acquisition:

- Patient Positioning: Patient is positioned supine, feet-first or head-first, with the torso coil centered over the liver.
- Breathing: All acquisitions are performed during a single breath-hold (typically 15-20 seconds) to minimize respiratory motion artifacts.
- Sequence Parameters: A 2D or 3D spoiled GRE sequence is used. While specific parameters are vendor-dependent, typical values are:
  - Flip Angle: Low flip angle (e.g., 3-10 degrees) to minimize T1-bias.
  - Echoes: 6 or more echoes are acquired to accurately model the T2\* decay and separate fat and water signals.
  - TR (Repetition Time): As short as possible to allow for a breath-hold acquisition.
  - Coverage: Axial slices covering the entire liver.

### 4. Data Analysis:

- The acquired multi-echo data is processed using software that employs a multi-peak fat spectrum model and corrects for T2\* decay.
- The output is a co-registered set of images: a PDFF map, a water map, a fat map, and an R2\* (1/T2\*) map.
- Region of Interest (ROI) Placement:
  - Multiple ROIs (typically 3-9) are drawn on the PDFF map across different segments of the right and left liver lobes.
  - ROIs should be large (e.g., 2-5 cm²) and placed to avoid large blood vessels, biliary ducts, and the liver edges.
  - The mean PDFF from all ROIs is calculated to represent the average liver fat content.



# **Experimental Workflow: MRI-PDFF in a Clinical Trial**



Click to download full resolution via product page



Workflow for using MRI-PDFF as an endpoint in a NASH clinical trial.

# Magnetic Resonance Elastography (MRE) Application Note

Principle: MRE is a non-invasive MRI-based technique that quantitatively assesses the stiffness of liver tissue.[6] The procedure involves placing a small, passive driver on the patient's abdomen, which generates low-frequency (typically 60 Hz) mechanical waves.[7] These shear waves propagate through the liver, and their motion is captured by a specialized motion-sensitizing MRI sequence.[7] An inversion algorithm processes the wave images to generate a quantitative map of tissue stiffness, called an elastogram, with values expressed in kilopascals (kPa).[6] Stiffer tissue, which corresponds to more advanced fibrosis, exhibits faster shear wave propagation.[6]

Application in NASH: MRE is considered the most accurate non-invasive method for detecting and staging liver fibrosis, particularly for identifying advanced fibrosis (F3-F4).[7] It is used in clinical practice to risk-stratify patients and in clinical trials as a surrogate endpoint for changes in fibrosis. Its ability to assess the entire liver minimizes sampling error.[6]

## Advantages:

- High Diagnostic Accuracy: Superior to ultrasound-based methods for staging fibrosis, especially in obese patients.[7]
- Comprehensive Coverage: Images the entire liver, providing a more representative assessment of fibrosis.
- High Reproducibility: MRE measurements are highly reproducible, making it ideal for longitudinal monitoring.

#### Limitations:

- Cost and Accessibility: Higher cost and lower availability compared to ultrasound.
- Technical Failure: Can be affected by severe iron overload, which causes signal loss in the gradient-echo sequences typically used.[6] Ascites can also dampen the shear waves.



# **Quantitative Data Summary: MRE for Fibrosis Staging**

The following table provides typical liver stiffness cut-off values for staging fibrosis in patients with NASH.

| Fibrosis Stage<br>(METAVIR) | Description          | Typical MRE Cut-<br>off (kPa) | Diagnostic Performance (AUROC)[7][8] |
|-----------------------------|----------------------|-------------------------------|--------------------------------------|
| F0                          | No fibrosis          | < 2.6                         | -                                    |
| F1                          | Portal fibrosis      | ≥ 2.6                         | ≥ F1: ~0.85                          |
| F2                          | Significant fibrosis | ≥ 3.0                         | ≥ F2: ~0.92                          |
| F3                          | Advanced fibrosis    | ≥ 3.6                         | ≥ F3: ~0.95                          |
| F4                          | Cirrhosis            | ≥ 4.7                         | ≥ F4: ~0.96                          |

# **Experimental Protocol: Clinical MRE for Liver Fibrosis**

## 1. Patient Preparation:

 Patients should fast for a minimum of 4 hours to reduce liver stiffness variability related to food intake and increased portal blood flow.

## 2. Equipment:

- 1.5T or 3.0T MRI scanner with MRE hardware and software (e.g., from Siemens, GE, Philips, Canon).
- An active driver (wave generator) located outside the scanner room.
- A passive driver placed on the patient's abdomen to transmit the vibrations.[7]

## 3. Image Acquisition:

 Patient Positioning: Patient is positioned supine with the passive driver placed over the right upper quadrant, centered over the liver. The driver should be secured firmly but comfortably.
 [9]

# Methodological & Application





- Breathing: Images are acquired during an end-expiration breath-hold.
- Sequence Parameters: A 2D gradient-recalled echo (GRE) MRE sequence is standard.
  - Vibration Frequency: 60 Hz (standardized for clinical liver MRE).[10]
  - Acquisition: Typically, 4 axial slices are acquired through the liver.
  - Vendor-Specific Parameters (Example Siemens 1.5T):[7]

■ TR/TE: 50/21.1 ms

Flip Angle: 25°

Slice Thickness: 10 mm

Matrix: 128x48

### 4. Data Analysis:

- The scanner software automatically processes the phase-contrast images to generate wave images and quantitative elastograms (stiffness maps).
- A confidence map may also be generated to guide ROI placement in areas with high-quality wave data.
- ROI Placement:
  - A large, freehand ROI is drawn on the elastogram for each of the four slices.[11]
  - The ROI should avoid the liver edges, large vessels, and areas of poor wave propagation (as identified on the wave images or confidence map).[11]
  - The software calculates the mean stiffness value (in kPa) within the ROI for each slice.
- Final Value: The overall mean liver stiffness is reported, representing the average of the values from the acquired slices.



# Vibration-Controlled Transient Elastography (VCTE) & Controlled Attenuation Parameter (CAP) Application Note

Principle: VCTE, commercially known as FibroScan®, is an ultrasound-based technique that assesses liver stiffness and steatosis simultaneously.[12]

- Liver Stiffness Measurement (LSM): The probe generates a low-frequency (50 Hz)
  mechanical vibration, creating a shear wave that propagates through the liver. The velocity of
  this wave is measured by pulse-echo ultrasound. Since the wave travels faster through stiffer
  tissue, its velocity is directly related to liver stiffness, which is reported in kilopascals (kPa).
   [13]
- Controlled Attenuation Parameter (CAP): Simultaneously, the device measures the degree of attenuation (weakening) of the ultrasound signal as it passes through the liver tissue. Fat droplets cause ultrasound attenuation, so the CAP value is a quantitative measure of hepatic steatosis, reported in decibels per meter (dB/m).[12]

Application in NASH: VCTE with CAP is a widely used, point-of-care tool for the initial assessment and monitoring of patients with suspected NAFLD.[13] It provides a rapid, non-invasive way to rule out advanced fibrosis and quantify steatosis, helping to identify patients who may require further evaluation or specialist referral.

# Advantages:

- Point-of-Care: The examination is quick (5-10 minutes), can be performed in a clinical setting, and provides immediate results.[6]
- Cost-Effective: Less expensive and more accessible than MRI-based methods.
- Simultaneous Assessment: Measures both fibrosis (LSM) and steatosis (CAP) in a single examination.

### Limitations:



- Lower Accuracy in Obesity: The standard 'M' probe can have high failure rates in obese patients. The 'XL' probe improves success rates, but results can still be less reliable.[14]
- Confounders: LSM can be falsely elevated by factors other than fibrosis, such as acute inflammation (hepatitis), liver congestion (e.g., heart failure), and extrahepatic cholestasis. [13]
- Limited Sampling: The measurement volume is smaller than MRE, though still significantly larger than a biopsy sample.

# Quantitative Data Summary: VCTE (LSM) and CAP

The following tables summarize the performance of LSM for fibrosis staging and CAP for steatosis grading. Cut-off values can vary based on the probe used (M vs. XL) and the patient population.

Table 3.1: LSM Performance for Fibrosis Staging in NAFLD

| Fibrosis Stage (METAVIR) | Typical LSM Cut-off (kPa)<br>[13] | Diagnostic Performance<br>(AUROC) for detecting ≥<br>Stage[13] |
|--------------------------|-----------------------------------|----------------------------------------------------------------|
| ≥ F2 (Significant)       | 7.9 - 8.2                         | 0.82 - 0.85                                                    |
| ≥ F3 (Advanced)          | 9.6 - 9.7                         | 0.90 - 0.94                                                    |
| F4 (Cirrhosis)           | 12.5 - 13.6                       | 0.93 - 0.96                                                    |

Table 3.2: CAP Performance for Steatosis Grading in NAFLD

| Steatosis Grade<br>(Histology) | Typical CAP Cut-off (dB/m) [13][15] | Diagnostic Performance (AUROC) for detecting ≥ Grade[15] |
|--------------------------------|-------------------------------------|----------------------------------------------------------|
| ≥ S1 (Mild)                    | 248 - 302                           | 0.82 - 0.87                                              |
| ≥ S2 (Moderate)                | 268 - 331                           | 0.77 - 0.86                                              |
| ≥ S3 (Severe)                  | 280 - 337                           | 0.70 - 0.88                                              |



# **Experimental Protocol: VCTE with CAP Examination**

## 1. Patient Preparation:

 Patients must fast for at least 3 hours prior to the examination to minimize measurement variability.[16]

### 2. Equipment:

 FibroScan® device (e.g., 502 Touch) with appropriate probes (S, M, or XL). The device software often recommends the probe based on the patient's body mass index (BMI) or skinto-liver-capsule distance.[17]

### 3. Examination Procedure:

- Patient Positioning: The patient lies supine with their right arm raised behind their head to open the intercostal spaces.[17]
- Probe Placement: The operator applies a water-based ultrasound gel and places the probe in an intercostal space over the right lobe of the liver.[16]
- Measurement Acquisition:
  - The operator presses a button on the probe to trigger a measurement. The patient will feel a slight tap or flick.
  - The device acquires both LSM and CAP values for each valid measurement.
  - The operator obtains a minimum of 10 valid measurements at the same location.[17]

## 4. Quality Control and Results:

- A valid examination requires at least 10 successful measurements.
- Reliability Criteria for LSM: The interquartile range (IQR) of the stiffness measurements divided by the median value (IQR/Med) should be ≤ 30%.[18]
- Reliability Criteria for CAP: An IQR < 40 dB/m is suggested as a quality criterion.[15]</li>



• Final Results: The device reports the median LSM value (in kPa) and the median CAP value (in dB/m).

# **NASH Pathogenesis and Biomarker Relationships**

The progression from simple steatosis to fibrotic NASH is a complex process driven by multiple parallel "hits," including lipotoxicity, oxidative stress, and inflammation.

# Logical Relationship: Imaging Biomarkers and NASH Pathology



Click to download full resolution via product page

Relationship between NASH pathology and non-invasive imaging biomarkers.

# Signaling Pathway: Lipotoxicity-Induced Inflammation in NASH

Lipotoxicity, caused by an excess of toxic lipid species like free fatty acids and ceramides, is a central driver of hepatocyte injury. This injury triggers inflammatory signaling cascades, such as



the JNK pathway and activation of the NLRP3 inflammasome, leading to cytokine production and the progression to NASH.[14][19]



Click to download full resolution via product page



Simplified signaling cascade of lipotoxicity-driven inflammation in NASH.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. TGF-β1 Signaling in Hepatic Stellate Cell Activation and Fibrogenesis in Nonalcoholic Steatohepatitis: Crosstalk Between Canonical and Non-Canonical Pathways – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. evaluation-of-proton-density-fat-fraction-pdff-obtained-from-a-vendor-neutral-mri-sequence-and-mrquantif-software Ask this paper | Bohrium [bohrium.com]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steatosis grading consistency between controlled attenuation parameter and MRI-PDFF in monitoring metabolic associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iATT liver fat quantification for steatosis grading by referring to MRI proton density fat fraction: a multicenter study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Elastography of Liver: Technique, Analysis and Clinical Applications
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn0.scrvt.com [cdn0.scrvt.com]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Diagnostic Accuracy of FibroScan and Factors Affecting Measurements PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Transient elastography (FibroScan®) with controlled attenuation parameter in the assessment of liver steatosis and fibrosis in patients with nonalcoholic fatty liver disease -Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]



- 14. Performance Characteristics of Vibration-Controlled Transient Elastography for Evaluation of Non-Alcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled Attenuation Parameter for Quantification of Steatosis: Which Cut-Offs to Use?
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Lysosome Rupture-activated TAK1-JNK Pathway Regulates NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. turkjgastroenterol.org [turkjgastroenterol.org]
- 19. A multiparametric MRI protocol for PDFF, ADC, T1 and T2: applications in the NAFLD and NASH disease spectrum evaluated using multiple mouse models [escholarship.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Non-Invasive Imaging in NASH Progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609654#non-invasive-imaging-techniques-for-monitoring-nash-progression]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com